Product packaging for Ac-ICVWQD(5fW)GAHRCT-NH2(Cat. No.:)

Ac-ICVWQD(5fW)GAHRCT-NH2

Cat. No.: B10846389
M. Wt: 1634.8 g/mol
InChI Key: KSDNMEGNCSHTNC-MZUDAGKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Peptide-Based Research and the Significance of Synthetic Analogs

Peptides, short chains of amino acids, are fundamental to a vast array of biological processes. Their ability to interact with high specificity and affinity with various cellular targets, such as receptors and enzymes, makes them attractive candidates for therapeutic development. However, natural peptides often suffer from limitations like poor stability in the body and rapid clearance. To overcome these challenges, researchers design and synthesize peptide analogs—modified versions of natural peptides. These modifications can enhance stability, improve binding to the target, and fine-tune biological activity, making them more suitable for research and potential therapeutic applications. chemimpex.comnih.gov

The Compstatin (B549462) Peptide Family: Historical Background and Foundational Research

The story of compstatin began in 1996 with the discovery of a 13-amino acid cyclic peptide that could bind to the central complement protein C3 and inhibit its activation. lambris.comnih.govresearchgate.net This initial peptide, identified through a screening technique called phage display, was named compstatin. lambris.comnih.gov Its sequence is Ile-Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys-Thr-NH2, with a disulfide bridge between the two cysteine residues (Cys2 and Cys12) creating a cyclic structure essential for its activity. nih.govnih.gov This discovery was a landmark in complement research, as it provided a highly specific tool to study the complement system and a promising lead for developing drugs to treat diseases driven by inappropriate complement activation. lambris.comnih.gov

Specificity of Ac-ICVWQD(5fW)GAHRCT-NH2 as a Fluorinated Compstatin Analog

This compound is a specific, second-generation compstatin analog. Its sequence differs from the parent compstatin in several key ways, most notably the substitution of the original Tryptophan (Trp) at position 7 with 5-Fluoro-Tryptophan (5fW). The "Ac" at the beginning indicates N-terminal acetylation, a common modification to increase peptide stability, and the "-NH2" at the end signifies C-terminal amidation. nih.gov

The introduction of fluorinated amino acids, like 5-Fluoro-Tryptophan (5fW), into peptides is a strategic move in medicinal chemistry. chemimpex.com Fluorine is a highly electronegative atom, and its incorporation can influence the electronic properties of the amino acid's side chain. This can lead to altered binding interactions, such as strengthened or weakened hydrogen bonds or modified π-π stacking interactions. lambris.comacs.org In some cases, fluorination can also enhance the metabolic stability of the peptide, making it more resistant to degradation by enzymes in the body. chemimpex.comnih.gov Specifically for compstatin analogs, the incorporation of 5fW has been explored to fine-tune the binding affinity and activity. While some fluorinated substitutions have led to increased activity, the effect is highly position-dependent. lambris.com

The specific analog this compound serves as a valuable tool for studying the impact of fluorination on peptide-protein interactions. Research has shown that substituting the tryptophan at position 7 with 5fW in a compstatin analog can result in a significant increase in activity compared to the original compstatin. lambris.comgoogleapis.com This makes it an interesting model for investigating how the electronic properties of the tryptophan side chain at this specific position contribute to the binding and inhibition of C3. Studies using techniques like isothermal titration calorimetry (ITC) can quantify the thermodynamic changes upon binding, providing insights into the forces driving the interaction. lambris.com

Rationale for 5-Fluoro-Tryptophan (5fW) Incorporation in Peptide Design

Research Hypotheses and Objectives for Comprehensive Investigation of this compound

The primary research objective for a compound like this compound is to elucidate the precise molecular consequences of the 5-fluoro-tryptophan substitution. Key hypotheses to be tested would include:

The fluorine atom at the 5th position of the tryptophan indole (B1671886) ring at position 7 directly participates in or modulates a key binding interaction with the C3 protein.

The incorporation of 5fW at position 7 alters the local or global conformation of the peptide, pre-organizing it for a more favorable binding to C3.

The fluorination enhances the peptide's stability against enzymatic degradation compared to its non-fluorinated counterpart.

To investigate these, researchers would employ a range of biophysical and structural biology techniques. These could include high-resolution structural methods like X-ray crystallography or NMR to determine the three-dimensional structure of the peptide-protein complex, and detailed kinetic and thermodynamic studies to dissect the binding mechanism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H100FN21O19S2 B10846389 Ac-ICVWQD(5fW)GAHRCT-NH2

Properties

Molecular Formula

C71H100FN21O19S2

Molecular Weight

1634.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C71H100FN21O19S2/c1-8-33(4)57(83-36(7)95)69(110)91-52(30-114)66(107)92-56(32(2)3)68(109)89-48(20-37-25-78-43-13-10-9-12-41(37)43)63(104)85-46(17-18-53(73)96)62(103)88-50(24-55(98)99)65(106)87-47(21-38-26-79-44-16-15-39(72)22-42(38)44)60(101)80-28-54(97)82-34(5)59(100)86-49(23-40-27-76-31-81-40)64(105)84-45(14-11-19-77-71(74)75)61(102)90-51(29-113)67(108)93-58(35(6)94)70(111)112/h9-10,12-13,15-16,22,25-27,31-35,45-52,56-58,78-79,94,113-114H,8,11,14,17-21,23-24,28-30H2,1-7H3,(H2,73,96)(H,76,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t33-,34-,35+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

KSDNMEGNCSHTNC-MZUDAGKNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ac Icvwqd 5fw Gahrct Nh2

Solid-Phase Peptide Synthesis (SPPS) for Complex Peptide Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides, including complex analogs like Ac-ICVWQD(5fW)GAHRCT-NH2. lcms.czvapourtec.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer support, which simplifies the purification process by allowing easy removal of excess reagents and byproducts. vapourtec.comyoutube.com

Fmoc-Based Chemistry for Peptide Backbone Assembly

The Fmoc (9-fluorenylmethyloxycarbonyl) based strategy is a widely used method in SPPS due to its mild deprotection conditions. nih.gov This approach is particularly advantageous for the synthesis of modified peptides, including those with post-translational modifications, as the protecting groups are stable under the reaction conditions. nih.gov The synthesis process involves the sequential coupling of N-α-Fmoc protected amino acids to the free amino group of the resin-bound peptide. Each cycle consists of deprotection of the N-terminal Fmoc group, typically with a base like piperidine, followed by the coupling of the next Fmoc-protected amino acid. peptide.com

The quality of the Fmoc-protected amino acid building blocks is critical, with most now available at high purity levels (>99% by RP-HPLC). nih.gov The choice of coupling reagents, such as HATU, HCTU, or COMU, is optimized to ensure high coupling efficiency and minimize side reactions like racemization. creative-peptides.com

Incorporation of N-terminal Acetyl and C-terminal Amide Modifications

To mimic the structure of native proteins and enhance stability, synthetic peptides like this compound often feature N-terminal acetylation and C-terminal amidation. lifetein.compeptide.com N-terminal acetylation is typically performed as the final step on the resin-bound peptide by treating it with a capping agent. peptide.com

C-terminal amidation is achieved by using a specific type of resin, such as an amide-forming resin (e.g., Rink or Sieber resins), from the start of the synthesis. peptide.com These modifications neutralize the terminal charges of the peptide, which can increase its metabolic stability and ability to cross cell membranes. lifetein.com

Challenges and Optimization Strategies for Incorporating Unnatural Amino Acids (e.g., 5fW)

The incorporation of unnatural amino acids like 5-fluorotryptophan (B555192) (5fW) into a peptide sequence using SPPS presents unique challenges. charnwooddiscovery.com The synthesis of the unnatural amino acid itself can be complex, and its compatibility with standard peptide synthesis protocols must be considered. charnwooddiscovery.com The efficiency of incorporating 5fW can be influenced by its position in the peptide sequence. researchgate.net For instance, studies on the lantibiotic nisin showed that the incorporation efficiency of tryptophan analogues could vary depending on their location within the peptide chain. researchgate.netacs.org

Optimization strategies are crucial for successfully integrating these non-standard building blocks. This includes selecting the appropriate resin and linker that are compatible with the unnatural amino acid and its protecting groups. youtube.com Additionally, reaction conditions such as temperature, time, and the concentration of reagents may need to be adjusted to maximize yield and minimize side reactions. creative-peptides.com For instance, the use of additives like HOBt or HOAt can help reduce the risk of racemization for certain amino acids. creative-peptides.com

Advanced Purification and Quality Control Techniques for this compound

Following synthesis, the crude peptide product contains various impurities, including truncated sequences and incompletely deprotected peptides. altabioscience.com Therefore, robust purification and quality control methods are essential to obtain a highly pure and correctly characterized final product. lcms.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for both the purification and purity analysis of synthetic peptides. altabioscience.comnih.gov This method separates the target peptide from impurities based on differences in hydrophobicity. nih.gov A C18 column is commonly used, with a mobile phase consisting of an acetonitrile-water gradient containing an acidic modifier like trifluoroacetic acid (TFA). altabioscience.com TFA helps to improve chromatographic separation and peak shape. lcms.czresearchgate.net The purity of the peptide is typically determined by integrating the peak area of the target peptide at a specific UV wavelength, often 215 nm, which is optimal for detecting the peptide bond. altabioscience.com

Parameter Typical Condition Purpose
Chromatography Mode Reversed-Phase (RP)Separates based on hydrophobicity
Stationary Phase C18 silicaProvides a non-polar surface for interaction
Mobile Phase Acetonitrile/Water GradientElutes peptides with increasing organic solvent concentration
Additive Trifluoroacetic Acid (TFA)Improves peak shape and resolution
Detection UV Absorbance at 215 nmDetects the peptide backbone

Mass Spectrometry (MS) for Peptide Sequence and Modification Verification

Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide. thermofisher.com It is used to determine the molecular weight of the peptide, thereby verifying that the correct amino acid sequence has been assembled and that all modifications, such as N-terminal acetylation, C-terminal amidation, and the incorporation of 5fW, are present. thermofisher.comrapidnovor.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly employed for this purpose. altabioscience.comcreative-proteomics.com

Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, providing definitive confirmation of its primary structure. acs.orgcreative-proteomics.com This involves fragmenting the peptide ion within the mass spectrometer and analyzing the masses of the resulting fragment ions. thermofisher.com This "peptide mapping" or "fingerprinting" approach ensures the correct sequence and can identify the precise location of any modifications. rapidnovor.com

Technique Information Provided
MALDI-TOF MS / ESI-MS Molecular weight of the intact peptide
Tandem MS (MS/MS) Amino acid sequence and location of modifications

Radiosynthesis and Isotopic Labeling Approaches for this compound (e.g., 18F-labeling)

The introduction of radioisotopes into peptide structures like this compound is a critical step for enabling their use in in vivo imaging techniques such as Positron Emission Tomography (PET). The most commonly used radionuclide for PET is fluorine-18 (B77423) (¹⁸F) due to its favorable decay characteristics and half-life. However, the direct radiolabeling of complex peptides with [¹⁸F]fluoride is often challenging due to the harsh reaction conditions required, which can degrade the peptide. Therefore, indirect labeling strategies are more commonly employed.

For a peptide such as this compound, several potential strategies for ¹⁸F-labeling can be considered, primarily revolving around the use of prosthetic groups. These bifunctional molecules are first radiolabeled with ¹⁸F and then conjugated to the peptide under milder conditions.

One plausible approach involves targeting the primary amine groups present in the peptide, such as the N-terminal acetyl group or the side chain of the arginine (R) residue. A common prosthetic group used for this purpose is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). The synthesis of [¹⁸F]SFB is a well-established multi-step process, and its subsequent conjugation to an amine-containing peptide proceeds via the formation of a stable amide bond.

Another potential site for radiolabeling is the modified tryptophan residue, 5-fluorotryptophan (5fW). While the existing fluorine atom is non-radioactive, the indole (B1671886) ring of tryptophan can be a target for radiolabeling. For instance, methods for the direct C-H ¹⁸F-trifluoromethylation of tryptophan residues in native peptides have been developed. acs.org This would introduce a [¹⁸F]CF₃ group onto the indole ring.

Furthermore, chelation-based methods offer a milder alternative for radiolabeling. This would involve first conjugating a chelating agent, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the peptide. The resulting peptide-chelator conjugate can then be radiolabeled with a metallic radioisotope. Although the prompt specifically mentions ¹⁸F-labeling, it is worth noting that compstatin (B549462) analogs have been successfully radiolabeled with other isotopes like Gallium-68 (⁶⁸Ga) using such chelation strategies for PET imaging. researchgate.net An aluminum-[¹⁸F]fluoride complex ([¹⁸F]AlF) can also be chelated using this approach, combining the advantages of ¹⁸F with the convenience of chelation chemistry. researchgate.net

Table 1: Potential ¹⁸F-Labeling Strategies for this compound

Labeling StrategyTarget Residue/Functional GroupProsthetic Group/ReagentReaction Type
Amine AcylationN-terminus, Arginine (R)N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Amide bond formation
Tryptophan Modification5-Fluorotryptophan (5fW)[¹⁸F]CF₃SO₂NH₄C-H Trifluoromethylation
ChelationN-terminus, Arginine (R)NOTA or DOTA followed by [¹⁸F]AlFChelation

Directed Chemical Modification and Bioconjugation for Research Applications

The chemical modification and bioconjugation of this compound are performed to enhance its therapeutic potential or to develop research tools for studying its biological interactions. These modifications are typically aimed at improving pharmacokinetic properties, such as plasma half-life, or for targeted delivery and imaging.

One of the most common strategies for modifying peptides like compstatin analogs is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. PEGylation can increase the hydrodynamic size of the peptide, reducing its renal clearance and thereby extending its circulation time. For this compound, PEGylation could be directed to the N-terminal amine or the side chain of the arginine residue.

Another strategy to extend plasma half-life is conjugation to an albumin-binding molecule. Albumin is the most abundant protein in blood plasma and has a long half-life. By attaching a molecule that binds to albumin, the peptide can effectively "piggyback" on it, prolonging its presence in circulation. This has been successfully demonstrated for other compstatin analogs. acs.org

For research applications, this compound can be conjugated to fluorescent dyes or biotin. This allows for its use in a variety of in vitro assays, such as fluorescence microscopy, flow cytometry, and pull-down assays, to study its binding to the complement C3 protein and to visualize its localization in cells and tissues.

The presence of specific amino acids in the sequence of this compound offers several handles for directed chemical modification:

Tryptophan (5fW): The indole ring of tryptophan is a versatile site for modification. Various chemical methods have been developed for the selective modification of tryptophan residues, including oxidation, alkylation, and transition-metal-catalyzed reactions. acs.orgrsc.orgnih.govnih.govhku.hk These could be used to attach a variety of functional moieties.

Aspartic Acid (D) and Glutamine (Q): The carboxylic acid side chain of aspartic acid and the amide side chain of glutamine can also be targeted for conjugation, although this is generally more challenging than modifying amine groups. Enzymatic methods, for instance using transglutaminase for glutamine, can offer high specificity. rsc.org Chemical methods often involve activation of the carboxylic acid for reaction with a nucleophile. mdpi.comgoogle.com

A patent has described the use of this compound as a ligand for the asialoglycoprotein receptor (ASGPR), suggesting its potential use in bioconjugates for targeted protein degradation. google.com In this context, the peptide could be linked to a molecule that targets a specific protein for degradation, with the peptide portion directing the entire conjugate to the liver, where ASGPR is highly expressed.

Table 2: Potential Bioconjugation Strategies for this compound

Modification StrategyPurposePotential Conjugation Site(s)Conjugated Moiety
PEGylationImproved PharmacokineticsN-terminus, Arginine (R)Polyethylene Glycol (PEG)
Albumin BindingExtended Plasma Half-lifeN-terminus, Arginine (R)Albumin-Binding Molecule
Fluorescent LabelingIn Vitro/In Vivo ImagingN-terminus, Arginine (R), Tryptophan (5fW)Fluorescent Dye (e.g., FITC, Cy5)
BiotinylationAffinity Purification/DetectionN-terminus, Arginine (R)Biotin
Targeted Protein DegradationTargeted TherapyN-terminus, Arginine (R)Protein-Targeting Ligand

Structural Characterization and Conformational Dynamics of Ac Icvwqd 5fw Gahrct Nh2

Advanced Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation

A combination of high-resolution spectroscopic methods is employed to build a comprehensive model of the peptide's structure in solution and, when possible, in its solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution, providing data at the atomic level. googleapis.com For compstatin (B549462) analogs, NMR studies have been fundamental in identifying key structural features like the presence of a β-turn, which is essential for biological activity. acs.org

The initial step in an NMR-based structural study is the assignment of all proton resonances to their respective amino acids in the peptide sequence. This is achieved through a series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and DQF-COSY (Double-Quantum Filtered Correlated Spectroscopy). These experiments allow for the identification of the spin systems of the individual amino acid residues.

Disclaimer: The following data table contains representative 1H NMR chemical shifts for Ac-ICVWQD(5fW)GAHRCT-NH2, based on typical values for peptides with similar sequences and known β-turn structures. These are illustrative and not from a direct experimental measurement of this specific compound.

Interactive Data Table: Representative 1H NMR Chemical Shifts (in ppm) for this compound in 90% H2O/10% D2O at 298 K

ResidueHNOther Side Chain Protons
Ac---2.05 (CH3)
Ile18.354.211.95γ: 1.45, 1.18; δ: 0.92
Cys28.504.653.10, 2.95-
Val38.204.152.15γ: 1.05, 0.98
Trp48.104.703.30Aromatics: 7.0-7.8
Gln58.454.352.10, 2.00γ: 2.35; δ-NH2: 7.5, 6.8
Asp68.304.602.85, 2.70-
5fW78.254.753.40Aromatics: 7.0-7.6
Gly88.603.95, 3.85--
Ala98.154.301.40-
His108.404.653.20Aromatics: 7.1, 8.0
Arg118.054.251.90, 1.75γ: 1.65; δ: 3.25
Cys128.554.553.15, 3.00-
Thr138.004.104.20γ: 1.25

The incorporation of a fluorine atom in the 5-fluorotryptophan (B555192) residue provides a unique and powerful probe for structural and environmental changes. 19F NMR is highly sensitive to the local electronic environment, and the chemical shift of the 19F nucleus can report on ligand binding, conformational changes, and solvent exposure. In the context of this compound, the 19F chemical shift of the 5fW7 residue would be particularly informative about its role in the peptide's structure and its interaction with its biological target, complement component C3. nih.gov The 19F resonance is expected to be a single peak, and any perturbation to the peptide's conformation would likely result in a change in its chemical shift. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically < 5 Å), regardless of their position in the amino acid sequence. googleapis.com These through-space correlations are used to generate distance restraints that are essential for calculating the three-dimensional structure of the peptide. For compstatin and its analogs, a key set of NOEs defines the type I β-turn involving residues Gln5 to Gly8. acs.org

Key Expected NOESY Cross-Peaks for the β-turn in this compound:

A strong NOE between the amide proton (HN) of Asp6 and the HN of 5fW7.

A medium NOE between the alpha proton (Hα) of Asp6 and the HN of 5fW7.

A weak NOE between the HN of 5fW7 and the HN of Gly8.

Sequential Hα(i) to HN(i+1) connectivities throughout the peptide backbone.

19F NMR as a Sensitive Probe for Conformational and Environmental Changes of 5fW

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis

Disclaimer: The following data table and the concept for a corresponding figure represent a plausible CD spectrum for this compound, consistent with a peptide containing a β-turn and random coil. This is an illustrative representation.

Interactive Data Table: Representative Far-UV CD Spectral Data for this compound

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
195-15000
200-5000
2052000
2104000
2152500
220-1000
225-3000
230-2000

The spectrum would be expected to show a negative band near 195 nm and a positive band between 205-215 nm, which is characteristic of a β-turn structure.

X-ray Crystallography for High-Resolution Structure Determination (if applicable to peptide or peptide-bound complex)

X-ray crystallography can provide a high-resolution, static picture of a molecule's three-dimensional structure in the solid state. While obtaining suitable crystals of a flexible peptide like this compound alone can be challenging, co-crystallization with its target protein, C3, could yield valuable insights into the binding mode and the conformation of the peptide in its bound state. To date, no crystal structure for the specific peptide this compound has been deposited in the Protein Data Bank (PDB). However, the crystal structure of a related compstatin analog in complex with C3c has been determined, providing a template for understanding the interactions of this class of inhibitors.

Conformational Ensemble Analysis and Flexibility Studies

The biological activity of peptides is intrinsically linked to their three-dimensional structure and dynamic behavior. For this compound, understanding its conformational ensemble and flexibility is crucial to elucidating the structural basis of its enhanced inhibitory function compared to the wild-type peptide.

Dynamics of the Peptide Backbone and Side Chains, with Specific Emphasis on 5fWjustia.com

The introduction of the 5fW residue at position 7 is a key modification that influences the peptide's dynamics. The fluorine atom, being highly electronegative, can alter the local electronic environment and participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can affect the conformational preferences of the peptide backbone and the side chain of the 5fW residue itself. justia.com

Nuclear Magnetic Resonance (NMR) studies on other peptides containing 5fW have shown that the fluorine atom can be a sensitive probe for monitoring the local environment and dynamics. biorxiv.org For instance, changes in the chemical shift of the 19F signal can indicate alterations in the solvent exposure or interactions of the tryptophan side chain. biorxiv.org In the context of this compound, it is hypothesized that the 5fW residue contributes to a more rigid and pre-organized conformation of the β-turn region, which is critical for binding to C3. lambris.com This stabilization may arise from specific interactions involving the fluorine atom, potentially leading to a reduction in the conformational entropy of the peptide in its unbound state. justia.com

Influence of Solvent Environment and pH on Peptide Conformation

The conformation of peptides is highly sensitive to the surrounding solvent environment and the pH of the solution. For this compound, the presence of ionizable side chains, such as those of Asp, His, and Arg, means that pH will significantly impact the peptide's net charge and the potential for intramolecular and intermolecular electrostatic interactions. These interactions, in turn, can modulate the conformational ensemble.

Furthermore, the peptide can form solvates, which are molecular complexes with solvent molecules. google.com The nature and extent of solvation can impact the peptide's conformational equilibrium and its availability for binding to C3. While specific studies on the conformational changes of this compound under varying solvent and pH conditions are not extensively detailed in the available literature, it is a critical area for understanding its full biological activity profile.

Structural Basis of Modification Effects: Comparing this compound to Wild-Type and Other Analogs

The rationale behind the design of this compound and other compstatin analogs is to enhance their inhibitory activity by optimizing their interaction with the C3 protein. lambris.com A comparative analysis of the structure-activity relationships of these analogs provides valuable insights into the molecular determinants of binding.

The wild-type compstatin, Ac-ICVWQDWGAHRCT-NH2 (also denoted as 4W7W), has a moderate inhibitory activity. lambris.com The introduction of 5fW at position 7 in this compound (denoted as 4W7(5fW)) leads to a significant increase in its inhibitory potency. lambris.com This enhancement is attributed to the favorable interactions contributed by the 5fW residue. The fluorine atom can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a hydrogen bond donor on the C3 protein or with a bridging water molecule at the binding interface. lambris.comjustia.com

The table below presents the inhibitory concentrations (IC50) and relative activities of this compound and related compstatin analogs, illustrating the impact of modifications at positions 4 and 7.

Peptide NameSequenceIC50 (µM) lambris.comRelative Activity lambris.com
4W7W (Wild-Type)Ac-ICVWQDWGAHRCT-NH21.245
4W7(5fW) This compound 0.446 121
4(1MeW)7WAc-ICV(1MeW)QDWGAHRCT-NH20.205264
4(1MeW)7(5fW)Ac-ICV(1MeW)QD(5fW)GAHRCT-NH20.205264

Activity is relative to the peptide H-I(CVVQDWGHHRC)T-NH2. lambris.com

The data clearly shows that the 5fW substitution at position 7 more than doubles the relative activity compared to the wild-type. Interestingly, the substitution of tryptophan with 1-methyltryptophan (1MeW) at position 4 yields an even more potent inhibitor (4(1MeW)7W). lambris.com This suggests that hydrophobic interactions at position 4 are also crucial for high-affinity binding. lambris.com

When both modifications are combined in the analog Ac-ICV(1MeW)QD(5fW)GAHRCT-NH2 (4(1MeW)7(5fW)), the activity does not further increase beyond that of the single 1MeW substitution at position 4. lambris.com This suggests that the positive effects of the two substitutions are not additive, and that the 1MeW modification at position 4 is the dominant contributor to the enhanced activity in this particular combination. lambris.com

Molecular Recognition and Interaction Mechanisms of Ac Icvwqd 5fw Gahrct Nh2 with Target Proteins

Investigation of Binding to Complement Component 3 (C3) and its Fragmentsgoogleapis.comgoogleapis.comgoogle.com

Studies on the parent compound, compstatin (B549462), show that it binds to native C3 and its fragments C3b and C3c, but not to the C3d fragment. nih.gov The binding site is located on the β-chain of C3. lambris.com The cyclic structure of the peptide, maintained by a disulfide bridge between Cys2 and Cys12, is essential for creating the conformation necessary for C3 recognition and binding. nih.govnih.gov

The binding affinity of Ac-ICVWQD(5fW)GAHRCT-NH2 and related analogs to C3 has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). googleapis.comgoogleapis.comlambris.com ITC measurements have determined that this compound binds to C3 in a 1:1 ratio with a dissociation constant (Kd) of 0.035 µM. lambris.com This indicates a high binding affinity. This value is significantly stronger than that of the original compstatin analog (Ac-ICVWQDWGAHRCT-NH2), which has a Kd of 0.28 µM. lambris.com

Table 1: Binding Affinity of this compound and Parent Compound to C3

Compound Method Dissociation Constant (Kd) (µM) Stoichiometry (n)
This compound ITC 0.035 lambris.com ~1 lambris.com
Ac-ICVWQDWGAHRCT-NH2 ITC 0.28 lambris.com ~1 lambris.com

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. For this compound, the binding to C3 is characterized by a significant, favorable enthalpy change (ΔH) and an unfavorable entropy change (-TΔS). lambris.com This thermodynamic signature suggests that the interaction is primarily enthalpy-driven, which is often indicative of strong, specific contacts like hydrogen bonds and van der Waals interactions dominating the binding event. lambris.com

Table 2: Thermodynamic Parameters for the Binding of this compound to C3

Parameter Value
Enthalpy Change (ΔH) -21.83 kcal/mol lambris.com
Entropy Change (-TΔS) 11.56 kcal/mol lambris.com
Free Energy Change (ΔG) -10.27 kcal/mol

Note: ΔG was calculated using the formula ΔG = RTln(Kd), with Kd = 0.035 µM and T = 298K.

While direct mutagenesis studies on the this compound complex are not specified in the reviewed literature, extensive research on compstatin analogs has illuminated the key interaction sites. The binding interface involves a type II β-turn in the peptide (involving residues Q5-D6-W7-G8), which interacts with residues on the C3 β-chain. lambris.com Structural and mutational analyses of related analogs suggest that compstatin interacts with C3 residues such as L455, M457, R459, and D491. nih.gov The tryptophan at position 7, which is replaced by 5fW in this analog, is part of this critical β-turn and plays a crucial role in stabilizing the interaction with C3. lambris.comnih.gov

Thermodynamics of Binding (ΔH, ΔS, ΔG)

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogsgoogleapis.comgoogle.com

SAR studies have been instrumental in optimizing the compstatin peptide. These studies involve systematically modifying the amino acid sequence and assessing the impact on inhibitory activity (often measured by IC50 values) and binding affinity. lambris.com

The substitution of the native tryptophan (W) at position 7 with 5-fluorotryptophan (B555192) (5fW) significantly enhances the peptide's activity. The analog this compound exhibits an IC50 of 0.446 µM, a notable improvement over the parent peptide Ac-ICVWQDWGAHRCT-NH2 (IC50 = 1.2 µM). lambris.com This increase in inhibitory activity corresponds to a greater than 8-fold increase in binding affinity, as reflected in their respective Kd values. lambris.com In contrast, substituting the same position with 1-methyltryptophan rendered the peptide inactive, highlighting the specific requirements for interaction at this position. lambris.com This suggests that the electronic properties and hydrogen-bonding capability of the substituent at position 7 are critical for high-affinity binding. lambris.com

Comparison with Other Tryptophan Analogs (e.g., 5-methyltryptophan, 1-methyltryptophan)

The substitution of the tryptophan residue at position 7 with various analogs has profound effects on the peptide's inhibitory activity. Research into these substitutions reveals the specific nature of the molecular forces governing the interaction between the peptide and C3.

The introduction of 5-fluorotryptophan at position 7, creating this compound, leads to a significant increase in inhibitory activity compared to the parent compstatin molecule. lambris.com In contrast, when 5-methyltryptophan (5MeW) or 1-methyltryptophan (1MeW) are incorporated at the same position, the resulting peptide becomes inactive. lambris.com This stark difference in activity highlights the critical role of the indole (B1671886) nitrogen at position 7. The methyl groups in 5MeW and 1MeW are electron-donating, which increases the electrostatic potential of the indole ring, while the fluorine in 5fW is electron-withdrawing, decreasing the potential. acs.orgacs.orgnih.gov The loss of activity with 1-methyltryptophan at position 7 strongly suggests that a hydrogen bond mediated by the indole nitrogen is essential for stabilizing the peptide-C3 complex. lambris.com The fluorine atom in 5-fluorotryptophan maintains the hydrogen-bonding capability of the indole nitrogen, while its electronegativity may further enhance favorable interactions, leading to increased activity. lambris.com

These findings at position 7 are in direct contrast to observations for position 4 of the peptide. At position 4, hydrophobic interactions are the dominant factor for high activity. lambris.comacs.org For instance, substituting the native tryptophan with the highly hydrophobic 1-methyltryptophan at position 4 results in a 264-fold increase in inhibitory activity. lambris.comacs.org This indicates that an indole N-mediated hydrogen bond is not necessary at position 4 for binding and activity. lambris.com

The following table summarizes the inhibitory concentrations (IC50) for various tryptophan analog substitutions at positions 4 and 7, demonstrating the differential effects at these two key locations.

Peptide AnalogSequenceIC50 (µM)Relative Activity Increase (Fold)
4W7W (Parent)Ac-ICVWQDWGAHRCT-NH21.245
4W7(5fW)This compound0.446121
4W7(5MeW)Ac-ICVWQD(5MeW)GAHRCT-NH2NANA
4W7(1MeW)Ac-ICVWQD(1MeW)GAHRCT-NH2NANA
4(1MeW)7WAc-ICV(1MeW)QDWGAHRCT-NH20.205264
4(5MeW)7WAc-ICV(5MeW)QDWGAHRCT-NH20.8767

Data sourced from Katragadda et al., 2006. lambris.com

Mechanistic Insights into Complement Pathway Modulation by this compound (at the molecular interaction level, excluding in vivo cascades)

The modulation of the complement pathway by this compound occurs through a direct, high-affinity binding interaction with complement C3, the central protein of the system. lambris.comnih.gov This interaction physically obstructs the protein's normal biological function, thereby preventing the amplification of the inflammatory cascade. nih.gov

Molecular Inhibition of C3 Activation

Complement activation, regardless of the initiating pathway (classical, alternative, or lectin), converges on the cleavage of C3 into its active fragments, C3a and C3b, by enzymes known as C3 convertases. nih.gov The peptide this compound and its parent compound, compstatin, are unique in their mechanism as they directly target C3. lambris.comnih.gov

By binding to a specific site on the C3 β-chain, the peptide prevents the C3 convertases from accessing their cleavage site on the C3 molecule. lambris.comnih.gov This steric hindrance effectively halts the conversion of C3 to C3b, which is the pivotal step for the propagation of all downstream complement effector functions. nih.gov The enhanced activity of the 5-fluorotryptophan analog at position 7 suggests that the hydrogen bond formed by its indole nitrogen is a key contributor to the stability and thermodynamics of this inhibitory binding. lambris.com Isothermal titration calorimetry (ITC) data for this analog shows a favorable binding affinity, underscoring the strength of the interaction that leads to potent inhibition. lambris.com

The following table presents thermodynamic data for the binding of various compstatin analogs to C3, illustrating the impact of substitutions on the binding affinity.

Peptide AnalogBinding Affinity (Kd) (nM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (-TΔS) (kcal/mol)
4W7W (Parent)290-16.797.89
4W7(5fW)70-18.067.86
4(1MeW)7W15-17.116.31

Data sourced from Katragadda et al., 2006. lambris.com

Allosteric Effects on Target Protein Conformation Upon Binding

The binding of this compound to C3 can be described as a form of allosteric inhibition. While the peptide does not bind to the active site where cleavage occurs, its binding to a distinct site on the C3 β-chain induces a functional change that prevents the enzymatic action of C3 convertases. nih.gov This inhibition of C3's ability to be cleaved suggests that the binding of the peptide stabilizes a conformation of C3 that is not recognized by or is inaccessible to the convertase enzymes. The interaction does not lead to a large-scale denaturation of the protein, but rather a more subtle conformational stabilization that allosterically inhibits its function. The critical nature of the β-turn structure in the peptide, which involves residues Gln5, Asp6, Trp7, and Gly8, is essential for presenting the correct orientation of side chains to interact with C3 and induce this inhibitory effect. lambris.comacs.org The precise conformational changes in the C3 protein upon binding of this specific analog have not been fully elucidated, but the functional outcome is a clear prohibition of its conversion to C3b. nih.gov

Biophysical and Biochemical Characterization of Ac Icvwqd 5fw Gahrct Nh2 As a Research Probe

Fluorescence-Based Studies of 5fW as an Intrinsic Probe

The fluorine substitution on the tryptophan indole (B1671886) ring makes 5fW an excellent intrinsic fluorescent probe. Current time information in Powiat rzeszowski, PL.core.ac.uk Its photophysical properties are sensitive to the microenvironment, allowing for detailed studies of peptide conformation and binding interactions without the need for bulky external fluorescent labels that could perturb the system.

The substitution of tryptophan with 5fW leads to notable changes in the peptide's fluorescence characteristics. Generally, 5fW exhibits a red-shift in its absorption spectrum compared to native tryptophan. Current time information in Powiat rzeszowski, PL. More importantly, 5-fluoro substitution increases the ionization potential of the indole ring, which significantly suppresses quenching by electron transfer from nearby peptide bonds. lambris.com This results in a more homogenous, often monoexponential, fluorescence decay, simplifying the interpretation of time-resolved fluorescence data. core.ac.uklambris.com

While specific data for Ac-ICVWQD(5fW)GAHRCT-NH2 is not publicly available, studies on other 5fW-containing proteins and peptides provide a strong basis for its expected behavior. For instance, the fluorescence quantum yield and lifetime of 5fW are highly dependent on the polarity of its environment. In aqueous solutions, the quantum yield can be very low, but it increases significantly in less polar environments, such as when the peptide binds to a protein partner or a lipid membrane. cube-biotech.com This sensitivity makes 5fW a powerful reporter on binding events.

Table 1: Comparison of General Fluorescence Properties of Tryptophan (Trp) and 5-Fluorotryptophan (B555192) (5fW)

PropertyTryptophan (Trp)5-Fluorotryptophan (5fW)Significance for Research
Fluorescence Decay Often multi-exponential and complex due to quenching.Tends towards mono-exponential decay. lambris.comSimpler data analysis and more straightforward interpretation of molecular interactions.
Quenching Susceptibility Highly susceptible to quenching by nearby peptide bonds via electron transfer.Greatly suppressed electron-transfer quenching. Current time information in Powiat rzeszowski, PL.core.ac.uklambris.comMore stable and reliable fluorescence signal, providing a clearer view of environmental relaxation. Current time information in Powiat rzeszowski, PL.core.ac.uk
Environmental Sensitivity Fluorescence is sensitive to the local environment.Highly sensitive to changes in the microenvironment's polarity. cube-biotech.comActs as a precise reporter for binding events and conformational changes.
Excitation/Emission Excitation ~280-295 nm, Emission ~330-350 nm. unito.itRed-shifted absorption spectrum compared to Trp. Current time information in Powiat rzeszowski, PL.Allows for selective excitation in some contexts.

This table presents generalized data based on studies of 5fW in various peptides and proteins.

Solvent perturbation and fluorescence quenching experiments are valuable techniques to probe the accessibility of the 5fW residue to the solvent, which in turn provides insights into the peptide's conformation and its binding interface. haw-hamburg.defrontiersin.org Common quenchers like iodide ions are effective at quenching tryptophan fluorescence when the residue is exposed to the aqueous solvent. haw-hamburg.deias.ac.in

In a hypothetical study of this compound, one would expect that in its free, unbound state in solution, the 5fW residue would be relatively accessible to solvent quenchers, resulting in a significant decrease in fluorescence intensity with increasing quencher concentration. However, upon binding to its target, such as the C3 protein, the 5fW residue would likely become buried in the protein-protein interface. This would shield it from the solvent and the quencher, leading to a much-reduced quenching effect. frontiersin.org The magnitude of this change in quenching can be used to infer the extent to which the 5fW residue is involved in the binding interaction and to map its environment.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Cross-Linking and Chemical Probes for Identifying Interaction Partners (excluding therapeutic applications)

To identify the binding partners of a research probe, chemical cross-linking coupled with mass spectrometry is a powerful approach. rsc.org For this compound, its primary interaction partner is known to be the complement C3 protein. justia.com However, photo-cross-linking studies with other compstatin (B549462) analogs have been instrumental in precisely mapping the binding site on C3.

For example, a study utilized a compstatin analog synthesized with the photo-cross-linking amino acid p-benzoyl-L-phenylalanine (Bpa). lambris.comnih.gov Upon exposure to UV light, this analog covalently bonded to C3, allowing researchers to isolate and identify the specific region of interaction, which was found to be on the β-chain of C3. lambris.comnih.gov This same principle could be applied to this compound by incorporating a photo-activatable cross-linker into its sequence. This would enable researchers to covalently trap and subsequently identify not only its interaction with C3 in complex biological samples but also to potentially discover novel, transient, or lower-affinity off-target interaction partners, thereby expanding its utility as a research probe beyond its role as a C3 inhibitor.

Spectroscopic Investigations of Peptide-Membrane Interactions (if applicable)

The interaction of peptides with cell membranes is a critical aspect of their biological function and can be investigated using various biophysical techniques. While specific studies on the membrane interactions of this compound are not available, research on other peptides provides a framework for how such studies could be conducted.

Nanodiscs are patches of lipid bilayer stabilized by a scaffold protein, which provide a native-like membrane environment for studying membrane proteins and their interactions with other molecules. cube-biotech.comrsc.org While there are no specific reports of using this compound with nanodiscs, this technology offers a promising platform. For instance, if this peptide were to interact with a membrane-bound receptor, nanodiscs could be used to solubilize the receptor in a near-native conformation. The binding of the 5fW-containing peptide to the nanodisc-reconstituted receptor could then be monitored by changes in the 5fW fluorescence, providing quantitative data on binding affinity and kinetics in a controlled lipid environment.

The interaction of peptides with lipid bilayers can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). rsc.orgnih.govfrontiersin.org This method measures changes in frequency and dissipation of a quartz crystal sensor upon adsorption of molecules, providing information on the mass and viscoelastic properties of the adsorbed layer.

In a hypothetical QCM-D experiment, a supported lipid bilayer would be formed on the sensor. The introduction of this compound would allow for the real-time monitoring of its binding to the lipid surface. Changes in frequency would indicate the amount of peptide bound, while changes in dissipation would reveal whether the peptide inserts into the bilayer and alters its structure. nih.gov Furthermore, fluorescence spectroscopy using lipid vesicles (liposomes) can be employed to study peptide-membrane interactions. nih.govnih.gov The binding of this compound to liposomes would be expected to cause a blue shift in the 5fW emission spectrum and an increase in fluorescence intensity as the probe moves from the polar aqueous environment to the non-polar lipidic environment of the membrane. frontiersin.org This change can be used to quantify the extent of membrane binding and perturbation.

Use of Peptide Nanodiscs for Membrane Protein Interaction Studies

Stability and Degradation Pathways in In Vitro Research Systems

The biophysical and biochemical characterization of a research probe is incomplete without a thorough understanding of its stability and degradation patterns in relevant biological matrices. For the synthetic peptide this compound, a compstatin analog, its stability in in vitro research systems is a critical determinant of its utility and the reproducibility of experimental outcomes. The structural modifications inherent in this peptide, namely N-terminal acetylation and C-terminal amidation, are deliberately incorporated to enhance its resistance to enzymatic degradation.

Research into the stability of compstatin and its analogs has revealed key insights into their degradation pathways. Unmodified compstatin, which has a free N-terminus, is susceptible to rapid degradation in human blood. researchgate.net The primary degradation pathway involves the enzymatic cleavage of the N-terminal isoleucine (Ile1) residue by aminopeptidases. researchgate.netgoogleapis.com This initial cleavage significantly compromises the peptide's activity.

To counteract this degradation, the N-terminus of the peptide is acetylated, a modification present in this compound. This acetylation effectively blocks the action of aminopeptidases, thereby preventing the removal of the N-terminal isoleucine. researchgate.netgoogleapis.com This modification dramatically increases the peptide's stability in biological fluids. Similarly, the C-terminal amidation serves to protect the peptide from degradation by carboxypeptidases, which would otherwise cleave the C-terminal threonine residue. acs.orgjustia.com This dual end-capping strategy is a common and effective method to enhance the metabolic stability of therapeutic and research peptides. acs.orgnih.govnih.gov

The cyclic nature of the peptide, enforced by a disulfide bond between the two cysteine residues, also contributes to its stability by conferring a more rigid conformation that is less susceptible to proteolytic attack by endopeptidases. researchgate.net

While specific quantitative stability data for this compound is not extensively available in public literature, the stability of a closely related parent compound, acetylated compstatin (Ac-Compstatin), has been studied. These studies provide a strong basis for inferring the stability of the 5-fluorotryptophan-containing analog.

CompoundIn Vitro SystemHalf-life (t½)TemperaturePrimary Degradation Pathway (Unmodified Peptide)Reference
Acetylated CompstatinHuman Blood~24 hours37°CN-terminal cleavage of Isoleucine researchgate.netgoogleapis.com
Acetylated CompstatinHuman SerumInactivation rate of 0.03%/min37°CN-terminal cleavage of Isoleucine googleapis.com
Unmodified CompstatinHuman BloodRapidly CleavedNot SpecifiedN-terminal cleavage of Isoleucine researchgate.netgoogleapis.com

This table presents stability data for acetylated compstatin, a closely related analog of this compound. The data is provided to illustrate the stabilizing effect of N-terminal acetylation.

Computational and Theoretical Approaches for Ac Icvwqd 5fw Gahrct Nh2 Research

Molecular Docking and Ligand-Protein Interaction Modeling with C3

Molecular docking simulations are pivotal in predicting how compstatin (B549462) analogs, including Ac-ICVWQD(5fW)GAHRCT-NH2, bind to the C3 protein. These models are crucial for rational drug design, allowing researchers to explore the structure-activity relationship of various modifications. nih.gov The development of pharmacophore models, guided by the X-ray crystal structure of an analog bound to the C3c fragment, has been instrumental in this field. nih.gov

The interaction network also involves other residues. For instance, the amide groups on the side chain of Glutamine at position 5 (Q5) have been shown to act as hydrogen bond acceptors and donors with surrounding C3 residues, specifically interacting with the backbone of L455 and M457 and the side chain of D491 in C3. nih.gov Energy minimizations of the peptide-protein complex, allowing residues within a 5 Å distance to move, help refine these interaction networks and understand the subtle changes introduced by analogs like this compound. nih.gov

A primary goal of computational modeling is to predict the binding affinity of a ligand for its receptor, often expressed as the binding free energy (ΔG). This value is calculated as the sum of the change in free energy between the separated and complexed states, plus the torsional strain of the ligand. nih.gov Isothermal titration calorimetry (ITC) experiments on related analogs provide empirical data that can be used to validate and refine these computational predictions. For example, the analog 4W7(5fW), which also contains the 5fW modification, was found to bind to C3 with a favorable binding enthalpy change (ΔH) of -21.83 kcal/mol and an unfavorable entropy change (-TΔS) of 11.56 kcal/mol, suggesting the involvement of strong polar noncovalent interactions. lambris.com Another analog, 4(1MeW)7(5fW), exhibited a free energy change of -10.6 kcal/mol. lambris.com These experimental values serve as benchmarks for computational methods that use force fields like Amber99 and generalized Born solvation models to estimate binding energies. nih.gov

Compstatin AnalogBinding Affinity (Kd, µM)Enthalpy Change (ΔH, kcal/mol)Entropy Change (-TΔS, kcal/mol)Free Energy Change (ΔG, kcal/mol)
4W7(5fW)0.035-21.8311.56Not explicitly stated
4(1MeW)7(5fW)0.017-17.33-6.73-10.6

Identification of Binding Poses and Interaction Networks

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the peptide and its complex with C3, complementing the static picture from molecular docking. justia.com These simulations model the atomic movements over time, revealing information about the flexibility of the peptide and the stability of its bound conformations. justia.com

The surrounding solvent, primarily water, plays a critical role in mediating ligand-protein interactions. MD simulations explicitly or implicitly model these solvent effects. For instance, energy minimization protocols for compstatin analogs have utilized the generalized Born solvation model to account for the solvent environment. nih.gov The use of 5fW offers a unique advantage in studying these effects experimentally, which can then inform computational models. The 5fW analog has been shown to suppress complex photochemical processes like electron-transfer quenching, thereby providing a clearer view of genuine relaxation dynamics caused by the response of the solvent and protein environment. acs.org This makes peptides containing 5fW, such as this compound, valuable tools for unmasking the slow water-protein relaxation dynamics that are crucial for molecular recognition. acs.org

Analysis of Peptide Flexibility and Receptor-Bound Conformations

Quantum Chemical Calculations for Electronic Properties of 5fW

Quantum chemical (QC) calculations are employed to understand the electronic properties of specific components of the peptide, such as the non-canonical amino acid 5-fluorotryptophan (B555192) (5fW). These calculations provide a deeper understanding of how fluorination impacts the behavior of the tryptophan residue.

QC methods, such as Zerner's INDO/S-CIS (Zindo), have been used to model the chromophore of the 5fW side chain. acs.org These studies show that the parameters for the fluorine atom effectively reproduce the strong inductive (electron-withdrawing) effect caused by the 5-fluoro substitution. acs.org This alteration of the indole (B1671886) ring's electronic structure is a key reason for the modified photophysical properties of 5fW compared to natural tryptophan, such as its higher ionization potential and reduced fluorescence lifetime heterogeneity. acs.orgacs.org For instance, in one study, the incorporation of 5fW in place of tryptophan in a protein resulted in a significant decrease in the complexity of its fluorescence decay, with a single major decay component accounting for over 80% of the signal. acs.org Furthermore, QC calculations can predict spectroscopic properties, such as 19F NMR chemical shifts, which are heavily influenced by the electrostatic field generated by the surrounding protein environment. illinois.edu

PropertyTryptophan (Trp)5-Fluorotryptophan (5fW)Significance of Difference
Fluorescence LifetimeHeterogeneous / Multiple componentsSignificantly reduced heterogeneity / Major component >80% acs.org5fW is a better donor for FRET experiments, allowing for more unambiguous distance measurements. acs.org
Electron-Transfer QuenchingSusceptibleGreatly suppressed acs.orgAllows for a clearer observation of solvent and protein relaxation dynamics. acs.org
Electronic Environment ProbeStandard fluorescent probeSensitive 19F NMR probe illinois.edu19F chemical shifts report on the local electrostatic field of the protein. illinois.edu

Analysis of Fluorine's Electronegativity and its Impact on the Indole Ring

The introduction of a fluorine atom at the 5-position of the tryptophan residue (5fW) in the peptide sequence is a key modification. Fluorine's high electronegativity significantly alters the electronic properties of the tryptophan indole ring. This modification is a strategic choice aimed at modulating the peptide's interaction with its biological target, the C3 complement protein.

The primary impact of the electron-withdrawing fluorine atom is the reduction of the π electron density of the indole ring. lambris.com This decrease in π character can lead to a weakening of crucial non-covalent interactions, such as cation-π and π-π stacking, which are often vital for protein-ligand binding. lambris.com In the context of compstatin analogs, the interaction between the tryptophan at position 7 and the C3 protein is critical for its inhibitory activity. Theoretical analyses suggest that while a certain level of hydrophobicity at this position is beneficial, altering the indole's electronic character can fine-tune the binding affinity. lambris.com

Studies comparing 5-fluorotryptophan with other substituted tryptophans, such as 5-methyltryptophan, highlight these electronic effects. While the methyl group is electron-donating and increases hydrophobicity, fluorine's electronegativity dominates its hydrophobic contribution, leading to distinct interaction profiles. lambris.com Computational models demonstrate that such substitutions can modulate the strength of interactions without causing significant structural perturbations to the peptide's backbone. lambris.com

Prediction of 19F NMR Chemical Shifts and Shielding Tensors

The presence of the 19F atom serves as a sensitive probe for experimental and theoretical studies using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov 19F NMR is a powerful tool due to the 100% natural abundance of the 19F isotope, its high gyromagnetic ratio, and the exquisite sensitivity of its chemical shift to the local electronic environment. nih.gov

Computational methods, particularly density functional theory (DFT) and Hartree-Fock (HF) calculations, are employed to predict the 19F NMR chemical shielding tensors of fluorinated amino acids like 5-fluorotryptophan. nih.govnih.gov The chemical shielding tensor is a three-dimensional quantity that describes how the electron cloud around a nucleus shields it from the external magnetic field. Its principal components (σ11, σ22, σ33) provide detailed information about the local structure and electronic distribution. nih.gov

For 5-fluoro-dl-tryptophan, the principal components of the shielding tensor have been experimentally measured and are well-reproduced by theoretical calculations. nih.gov These calculations show that the orientation of the principal axes of the shielding tensor aligns with the symmetry of the indole ring. nih.gov This alignment makes 19F NMR a powerful tool for monitoring the orientation of the peptide when bound to its target protein. nih.gov Accurate theoretical prediction of these shielding tensors is crucial for interpreting complex NMR data from solid-state or solution-state studies of the peptide-protein complex. nih.gov

ParameterDescriptionRelevance to this compound
Chemical Shift Tensor A second-rank tensor describing the magnetic shielding at a nucleus.The 19F chemical shift tensor of the 5fW residue is highly sensitive to the local protein environment upon binding. nih.gov
Principal Components (σ11, σ22, σ33) The diagonal elements of the chemical shift tensor in its principal axis system.For 5F-Trp, these values are approximately 0.9, -63.3, and -82.9 ppm (relative to TFA in D2O), providing a baseline for studying binding-induced changes. nih.gov
Density Functional Theory (DFT) A computational quantum mechanical modeling method.Used to accurately calculate the 19F magnetic shielding tensors, aiding in the interpretation of experimental NMR spectra. nih.gov

Pharmacophore Modeling and De Novo Design of Peptide Analogs

Computational modeling plays a pivotal role in the rational design of new peptide analogs based on the this compound scaffold. Pharmacophore modeling and virtual screening are key techniques used to explore new chemical space and identify novel, potent complement inhibitors.

Development of Pharmacophore Models for Complement Inhibition

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. For compstatin and its analogs, pharmacophore models have been developed to discriminate between active and inactive compounds. nih.gov

These models are built using a training set of known compstatin analogs with varying inhibitory activities against complement C3. nih.gov The resulting pharmacophore typically includes features corresponding to key residues, such as the hydrophobic tryptophan at position 7 and the hydrogen bonding capacity of the glutamine at position 5. nih.gov

The validity and predictive power of these models are assessed using a separate test set of analogs. A successful pharmacophore model can accurately identify a high percentage of medium-to-high activity inhibitors while rejecting inactive ones. nih.gov Such a validated model serves as a highly sensitive and specific filter in the subsequent stages of drug discovery, guiding the design of new analogs or the search for entirely new molecular scaffolds. nih.gov

FeatureDescriptionRole in Compstatin Analog Activity
Hydrophobic Feature Represents a hydrophobic region, often corresponding to a nonpolar amino acid side chain.Crucial for the interaction of the Trp residue at position 7 with a hydrophobic pocket on the C3 protein.
Hydrogen Bond Donor An atom (usually N or O) with an available hydrogen atom that can participate in a hydrogen bond.The amide group on the side chain of Gln5 can act as a hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor An electronegative atom (usually N or O) with a lone pair of electrons that can accept a hydrogen bond.The carbonyl oxygen on the side chain of Gln5 acts as a hydrogen bond acceptor to residues on C3. nih.gov

Virtual Screening for Novel Peptide Scaffolds

Once a robust pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore's features. This process is known as virtual screening. nih.gov The goal is to identify compounds with different core structures (scaffolds) from the original peptide but which present the same essential features for biological activity.

The virtual screening workflow typically involves a hierarchical filtering process. nih.gov First, a large database of compounds is rapidly screened against the pharmacophore model. The "hit" compounds that match the model are then subjected to more computationally intensive evaluations, such as molecular docking, to predict their binding mode and affinity to the target protein (C3). nih.gov This multi-step approach combines the speed of pharmacophore screening with the detailed interaction analysis of docking, increasing the probability of identifying promising new inhibitor candidates. nih.gov This strategy allows researchers to move beyond simple modifications of the parent peptide and explore entirely new chemical entities for complement inhibition.

Advanced Research Applications of Ac Icvwqd 5fw Gahrct Nh2

Utilization as a Fluorescent or NMR Probe for C3 Conformational Studies

The strategic replacement of tryptophan with 5-fluorotryptophan (B555192) provides researchers with a powerful dual-purpose probe for nuclear magnetic resonance (NMR) and fluorescence spectroscopy. nih.gov This allows for detailed investigation into the conformational dynamics of the peptide and its binding partner, the complement component C3.

The fluorine nucleus (¹⁹F) is exceptionally suited for NMR studies because its chemical shift is highly sensitive to the local molecular environment, with a much larger dynamic range than that of protons (¹H). nih.gov This sensitivity means that even subtle changes in the peptide's conformation upon binding to C3, or changes in the C3 protein itself, can be detected as shifts in the ¹⁹F NMR signal. nih.govdrugbank.com This technique allows for the precise mapping of the binding interface and the characterization of induced-fit conformational changes that are critical for biological activity.

In parallel, 5-fluorotryptophan serves as a robust fluorescent probe. Unlike natural tryptophan, whose fluorescence can be complicated by non-exponential decay and quenching effects, 5fW exhibits more simplified and stable fluorescence properties. acs.org It has a higher ionization potential, which greatly suppresses quenching by electron transfer processes. acs.org This results in a cleaner signal that more accurately reports on changes in the local environment, such as solvent exposure or proximity to other residues upon binding. acs.org Researchers can exploit these properties to perform fluorescence resonance energy transfer (FRET) experiments or to monitor binding kinetics and protein folding dynamics with greater clarity. ebi.ac.uk

PropertyStandard Tryptophan (Trp)5-Fluorotryptophan (5fW)Advantage for Research
NMR Sensitivity Relies on ¹H or ¹³C NMR, often with crowded spectra.Highly sensitive ¹⁹F nucleus with a large chemical shift range. nih.govProvides a clear, specific signal for monitoring local conformational changes without spectral overlap.
Fluorescence Quantum Yield Highly variable and sensitive to quenching. acs.orgMore stable and less prone to electron-transfer quenching. acs.orgOffers a more reliable and quantifiable signal for binding and dynamic studies.
Fluorescence Lifetime Often exhibits complex, multi-exponential decay. ebi.ac.ukShows significantly reduced lifetime heterogeneity. ebi.ac.ukSimplifies data analysis and allows for more unambiguous distance measurements in FRET studies. ebi.ac.uk
Spectroscopic Shift Standard absorption and emission spectra.Fluorine substitution causes a characteristic red-shift in the absorption spectrum. nih.govAllows for selective excitation and detection, distinguishing it from other native aromatic residues.

Integration into Peptide Microarrays for High-Throughput Binding Analysis

Peptide microarrays are a powerful technology for analyzing thousands of molecular interactions in a single experiment. nih.gov Ac-ICVWQD(5fW)GAHRCT-NH2 is an ideal candidate for integration into such platforms for high-throughput binding analysis. By immobilizing the peptide onto a microarray surface, researchers can screen large libraries of compounds, proteins, or biological fluids to identify novel binding partners or to characterize the binding specificity of its primary target, C3.

In this application, the peptide acts as the capture agent. A solution containing a fluorescently labeled target protein, such as C3, is incubated with the microarray. The intensity of the fluorescence at the specific spot where the peptide is located provides a quantitative measure of the binding interaction. nih.gov This high-throughput format allows for the rapid screening of numerous variants of the peptide to assess structure-activity relationships (SAR). For example, an array could be synthesized containing analogs of the peptide with different amino acid substitutions to quickly identify which residues are critical for C3 binding. Furthermore, these arrays can be used to measure kinetic parameters, such as dissociation rates (k-off), providing a second dimension of screening beyond simple binding affinity. nih.gov

StepDescriptionKey Outcome
1. Array Fabrication The peptide this compound, along with other variants and control peptides, is chemically synthesized and covalently attached to a solid support (e.g., a glass slide) at defined positions.A high-density microarray with thousands of distinct peptide spots.
2. Target Incubation The microarray is incubated with a solution containing the target molecule (e.g., fluorescently labeled C3 protein).Specific binding of the labeled target to the immobilized peptide spots.
3. Washing The array is washed to remove any non-specifically bound target molecules.Reduction of background noise, ensuring that the detected signal is from specific interactions.
4. Signal Detection A laser scanner reads the microarray, detecting the fluorescence intensity at each spot.Quantitative data representing the binding affinity of the target for each peptide on the array. nih.gov
5. Data Analysis The intensity data is analyzed to determine relative binding affinities, identify high-affinity binders, and establish structure-activity relationships. Off-rate measurements can also be performed by monitoring signal decay over time. nih.govIdentification of key binding motifs and optimization leads for drug development.

Development of this compound-Based Affinity Reagents for Target Isolation

The high affinity and specificity of this compound for its target make it a valuable component in the design of affinity reagents. These reagents are engineered to selectively capture and isolate a target protein from a complex mixture, such as blood serum or cell lysate. The peptide can be immobilized on a solid support, like agarose (B213101) beads or magnetic particles, to create an affinity chromatography column or purification slurry.

A notable application is its use as an "Extracellular Protein Targeting Ligand." google.com In this context, the peptide can be conjugated to another functional molecule to create a bifunctional reagent. For instance, a patent describes linking such peptides to a ligand that binds the asialoglycoprotein receptor (ASGPR), which is primarily expressed on liver cells. google.com The resulting chimeric molecule is designed to bind a target protein in the bloodstream (e.g., C3 or specific immunoglobulins) and shuttle it to the liver for degradation via receptor-mediated endocytosis. google.com This demonstrates the peptide's utility not just for purification, but as a targeting moiety in sophisticated therapeutic strategies like targeted protein degradation.

ComponentExample Molecule/EntityFunction in the Affinity Reagent
Targeting Ligand This compoundBinds with high affinity and specificity to the target protein (e.g., Complement C3). lambris.com
Linker Polyethylene (B3416737) glycol (PEG) or other chemical spacerConnects the targeting ligand to the functional moiety while providing spatial separation and flexibility.
Functional Moiety ASGPR ligand (for protein degradation) or Biotin (for detection/isolation)Mediates the desired downstream action, such as cellular uptake and degradation or capture onto a streptavidin-coated surface. google.com

Use in Fragment-Based Drug Discovery (FBDD) Research (as a lead fragment or for validation)

Fragment-Based Drug Discovery (FBDD) is a modern approach that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Daltons) that bind to a target, and then growing or linking them to create a potent lead compound. openaccessjournals.com While the 13-amino-acid peptide this compound is too large to be considered a "fragment" itself, it plays a crucial role in FBDD research in two primary ways.

First, the peptide's binding mode and pharmacophore can serve as a detailed blueprint for the design of true fragments. The key interacting residues of the peptide, such as the modified tryptophan and the surrounding amino acids that form hydrogen bonds and hydrophobic contacts, can be considered a "super-fragment" or a validation model. lambris.com Computational and medicinal chemists can design small, non-peptidic molecules that mimic these critical interactions.

Second, the peptide is an essential tool for validating fragment hits. Once a fragment screen identifies small molecules that bind to C3, it is vital to confirm that they bind to the desired, functionally relevant site. This compound can be used in competitive binding assays. If a fragment can displace the high-affinity peptide from C3, it provides strong evidence that the fragment is binding to the same active site, making it a valuable starting point for optimization. sygnaturediscovery.com

ParameterTypical FBDD FragmentThis compoundRole in FBDD Context
Molecular Weight < 300 Da openaccessjournals.com~1648 DaThe peptide serves as a structural template and validation tool, not a starting fragment.
Binding Affinity Low (millimolar to high micromolar) openaccessjournals.comHigh (nanomolar to low micromolar) lambris.comIts high affinity makes it an excellent competitor for validating the binding site of low-affinity fragments.
Role in Discovery Starting point for hit-to-lead evolution. sygnaturediscovery.comProvides the pharmacophore model for fragment design and validates the binding of discovered fragments. nih.gov

Contribution to the Understanding of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, but they are notoriously difficult to target with small-molecule drugs due to their large, flat, and featureless interfaces. Peptides, however, can effectively mimic one of the protein partners to disrupt or modulate the interaction. This compound is an exemplary PPI modulator that inhibits the function of C3, a central hub of the complement system. lambris.com

Studies on this peptide and its analogs have provided profound insights into the molecular forces that govern PPIs. Research has shown that specific modifications dramatically impact binding affinity and activity. For example, the substitution with 5fW at position 7, combined with other modifications, results in an analog with significantly increased inhibitory activity compared to the original Compstatin (B549462) peptide. nih.govlambris.com Thermodynamic analysis of its binding to C3 revealed that this enhanced affinity is driven by favorable changes in binding enthalpy, suggesting the formation of stronger hydrogen bonds or other stabilizing interactions at the interface. lambris.com By systematically altering the peptide's structure and measuring the resulting changes in binding and function, researchers can build a detailed map of the PPI "hotspots," contributing valuable knowledge for the rational design of new therapeutic modulators.

Inhibitory Activity of Compstatin Analogs
Compound NameSequence / Key ModificationIC₅₀ (µM)Relative Activity vs. Compstatin
Compstatin (Parent) ICVVQDWGHHRCT-NH₂~24 nih.gov1x
Ac-CompNH2-V4(1MeW)-H9A Ac-ICV(1MeW)QDWGAHRCT-NH₂0.205 nih.gov~261x
Ac-CompNH2-V4(1MeW)-W7(5fW)-H9A Ac-ICV(1MeW)QD(5fW)GAHRCT-NH₂0.205 nih.gov~261x
This compound W7(5fW) modificationData points to high activity, similar to other potent analogs. googleapis.comgoogleapis.com>100x (estimated)

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name or Description
This compound N-acetyl-Isoleucyl-Cysteinyl-Valyl-Tryptophyl-Glutaminyl-Aspartyl-(5-fluorotryptophyl)-Glycyl-Alanyl-Histidyl-Arginyl-Cysteinyl-Threoninamide (disulfide bridge between Cys2 and Cys12)
Compstatin Isoleucyl-Cysteinyl-Valyl-Valyl-Glutaminyl-Aspartyl-Tryptophyl-Glycyl-Histidyl-Histidyl-Arginyl-Cysteinyl-Threoninamide (disulfide bridge between Cys2 and Cys12)
5-Fluorotryptophan An analog of the amino acid tryptophan with a fluorine atom at the 5-position of the indole (B1671886) ring. ontosight.ai
1-Methyltryptophan An analog of the amino acid tryptophan with a methyl group on the indole nitrogen. lambris.com
Complement Component 3 (C3) The target protein of Compstatin and its analogs; a central component of the complement system. lambris.com

Future Research Directions and Unexplored Avenues for Ac Icvwqd 5fw Gahrct Nh2

Investigating the Role of Specific Amino Acid Substitutions Beyond Tryptophan

The tryptophan residue at position 7, modified here as 5-fluorotryptophan (B555192) (5fW), is crucial for the activity of compstatin (B549462) analogs. lambris.com While substitutions at this and other positions have been explored, a systematic and comprehensive investigation into a wider array of amino acid substitutions is a critical next step.

Future research should focus on:

Systematic Alanine (B10760859) Scanning: Replacing each amino acid residue of Ac-ICVWQD(5fW)GAHRCT-NH2 one by one with alanine can help identify other key residues essential for its interaction with its target, C3. nih.gov

Unnatural Amino Acid Incorporation: Beyond 5fW, incorporating a diverse range of unnatural amino acids at various positions could further enhance properties like binding affinity, stability, and pharmacokinetic profiles. nih.govgoogle.com This could include residues with altered hydrophobicity, charge, and steric bulk.

D-Amino Acid Substitution: Introducing D-amino acids could increase the peptide's resistance to proteolytic degradation, a common challenge for peptide-based therapeutics. google.com

A study on compstatin analogs demonstrated that substituting Valine at position 4 with Tryptophan significantly increased activity. nih.gov Further exploration with other natural and unnatural amino acids at this and other positions in the this compound backbone is warranted.

Elucidating the Dynamics of Peptide-Target Interaction at Atomic Resolution

A deep understanding of how this compound interacts with its biological target is paramount for rational drug design. While some structural information for related compstatin analogs exists, high-resolution structural and dynamic data for this specific peptide are needed. nih.gov

Key research directions include:

High-Resolution Structural Studies: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide static snapshots of the peptide bound to its target at atomic detail. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can reveal information about the peptide's conformation and dynamics both in its free state and when bound to its target. nih.gov Solid-state NMR is also valuable for studying peptide structures within membranes. nih.gov

Molecular Dynamics (MD) Simulations: Computational simulations can complement experimental data by providing a dynamic view of the binding process, identifying key interactions and conformational changes that occur over time. nih.gov These simulations can help predict the effects of amino acid substitutions on binding affinity and specificity. nih.gov

Development of Orthogonal Labeling Strategies for Multimodal Imaging in Research

To visualize and track this compound in complex biological systems, advanced labeling strategies are required. Orthogonal labeling, which allows for the specific attachment of different probes to the peptide, would enable multimodal imaging and a more comprehensive understanding of its behavior. biorxiv.orgnih.govbiorxiv.org

Future research in this area should focus on:

Site-Specific Conjugation: Developing methods to attach fluorescent dyes, radioisotopes, or other imaging agents to specific locations on the peptide without disrupting its activity. This can be achieved through the incorporation of unique reactive handles or by targeting specific amino acid side chains like cysteine.

Multimodal Probes: Creating peptide conjugates that can be detected by multiple imaging modalities (e.g., fluorescence microscopy and positron emission tomography) would allow for tracking at different spatial and temporal scales.

"Two Steps, One Pot" Labeling: Methodologies that allow for sequential, one-pot labeling with different molecules can streamline the creation of complex, multifunctional peptide probes.

Recent advancements have led to the development of versatile interacting peptide (VIP) tags that allow for the simultaneous labeling of multiple cellular targets. biorxiv.orgnih.govacs.org Similar strategies could be adapted for this compound to study its interactions in a cellular context.

Exploring Novel Biophysical Methods for Characterizing Peptide Stability and Aggregation in Research Solutions

The stability and aggregation propensity of this compound in solution are critical parameters that can affect its efficacy and handling. A combination of established and emerging biophysical techniques can provide a detailed characterization of these properties. malvernpanalytical.comxenocs.com

Key methods to explore include:

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Provides information on the size distribution and aggregation state of the peptide in solution. kbibiopharma.comwyatt.com
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Accurately determines the molecular weight and size distribution of soluble aggregates. malvernpanalytical.comwyatt.com
Small-Angle X-ray Scattering (SAXS) Offers detailed insights into the peptide's shape, conformation, and population distribution in solution. malvernpanalytical.comxenocs.com
Differential Scanning Calorimetry (DSC) Measures the thermal stability of the peptide by monitoring heat changes during unfolding. kbibiopharma.com
Isothermal Titration Calorimetry (ITC) Characterizes the thermodynamics of the peptide-target binding interaction. lambris.comnih.gov

These techniques can be used to assess the impact of formulation conditions, such as pH and excipients, on the stability and aggregation of the peptide. malvernpanalytical.comxenocs.com

Deepening the Understanding of Peptide Chemical Space for Bioactive Peptide Design

The concept of "chemical space" encompasses the vast number of possible molecular structures. snf.ch Exploring the chemical space around this compound can lead to the discovery of novel analogs with improved properties.

Future research directions include:

Combinatorial Libraries: Synthesizing and screening libraries of peptides with variations at multiple positions to identify new leads. nih.gov

Chemoinformatic Analysis: Using computational tools to analyze the physicochemical properties and structural diversity of peptide libraries to guide the design of new compounds. nih.gov

Bridged and Bicyclic Peptides: Exploring more constrained peptide architectures, such as bridged bicyclic peptides, which can offer enhanced stability and target affinity. snf.ch Mass spectrometry is a powerful tool for characterizing such complex peptide structures. rsc.org

Genetic algorithms, like the Peptide Design Genetic Algorithm (PDGA), can be employed to computationally generate novel peptide sequences with desired properties within a defined chemical space. chemrxiv.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid design and prediction of peptide properties. oup.comresearchgate.net

The integration of AI/ML with the study of this compound could involve:

Predictive Modeling: Developing ML models to predict the bioactivity, stability, and other properties of novel peptide analogs based on their sequence and structure. nih.govnih.gov

Generative Models: Using deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design entirely new peptide sequences with optimized characteristics. oup.comresearchgate.net

Structure Prediction: Employing advanced AI tools, like PepFlow, to predict the conformational ensemble of the peptide, providing insights into its dynamic behavior. utoronto.ca

These computational approaches can significantly accelerate the discovery and optimization of peptide-based therapeutics by reducing the need for extensive experimental screening. nih.gov

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to fit dose-response curves. Account for heterogeneity with mixed-effects models (e.g., using R’s lme4 package). Report variability metrics (SEM, confidence intervals) and power analysis for sample size justification .

Tables for Methodological Reference

Q. Table 1. Key Characterization Techniques

TechniqueApplicationReference
Reverse-phase HPLCPurity assessment
ESI-MSMolecular weight confirmation
CD SpectroscopySecondary structure analysis

Q. Table 2. Common Assay Controls

Control TypePurposeExample
Negative ControlBaseline activity measurementVehicle (DMSO)
Positive ControlValidate assay functionalityKnown agonist/antagonist
Empty VectorConfirm receptor specificityTransfected cells without receptor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.